molecular formula C18H24O2 B12799405 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone CAS No. 23294-32-8

4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone

Cat. No.: B12799405
CAS No.: 23294-32-8
M. Wt: 272.4 g/mol
InChI Key: VSAHVVNEPMRFPK-UHFFFAOYSA-N
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Description

4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is a complex organic compound with a unique structure. It belongs to the class of phenanthrenones, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Cyclization Reactions: Formation of the phenanthrenone core through cyclization reactions.

    Hydrogenation: Reduction of double bonds to achieve the decahydro structure.

    Alkylation: Introduction of the 1-hydroxy-1-methyl-2-propyn-1-yl group through alkylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Catalysis: Employing catalysts to enhance reaction rates and yields.

    Purification: Using techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Further hydrogenation of any remaining double bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as alkyl halides for alkylation reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone involves:

    Molecular Targets: Binding to specific proteins or enzymes in biological systems.

    Pathways Involved: Modulating signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrenone Derivatives: Compounds with similar core structures but different substituents.

    Decahydro Compounds: Other decahydro derivatives with varying biological activities.

Uniqueness

4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is unique due to its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

23294-32-8

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

7-(2-hydroxybut-3-yn-2-yl)-4,4a,4b,5,6,7,8,8a,9,10-decahydro-3H-phenanthren-2-one

InChI

InChI=1S/C18H24O2/c1-3-18(2,20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h1,11-12,14,16-17,20H,4-10H2,2H3

InChI Key

VSAHVVNEPMRFPK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1CCC2C(C1)CCC3=CC(=O)CCC23)O

Origin of Product

United States

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